3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide
Description
3-(Benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked via a propyloxy chain to a sulfonamide group substituted with a pyridin-3-ylmethyl amine. This compound combines a lipophilic benzodioxole group, known for enhancing metabolic stability and membrane permeability, with a polar sulfonamide-pyridine pharmacophore, which may contribute to hydrogen bonding and target binding interactions.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-24(20,18-11-13-3-1-6-17-10-13)8-2-7-21-14-4-5-15-16(9-14)23-12-22-15/h1,3-6,9-10,18H,2,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZPTCJRHHSCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the propane-1-sulfonamide bridge: This step involves the reaction of the benzo[d][1,3]dioxole derivative with 3-chloropropane-1-sulfonyl chloride under basic conditions.
Coupling with pyridine: The final step is the nucleophilic substitution reaction between the intermediate and pyridine-3-methanamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the sulfonamide or pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The compound shares key structural motifs with several benzodioxole-containing analogs, but differences in core scaffolds and substituents lead to distinct physicochemical and functional properties:
Key Observations :
- Lipophilicity : The target compound’s benzodioxole and pyridine groups likely confer moderate lipophilicity, comparable to piperazine and benzimidazole analogs .
- Hydrogen Bonding : The sulfonamide group enhances hydrogen-bonding capacity relative to amide or carbamate-containing analogs .
- Steric Effects : The propane chain may reduce steric hindrance compared to bulkier scaffolds like benzimidazoles or piperidines .
Physicochemical Properties
Available data for analogs suggest trends in melting points, solubility, and stability:
Insights :
- Piperazine derivatives exhibit higher melting points due to ionic HCl salt formation, whereas benzimidazoles and the target compound (neutral sulfonamide) may have lower melting points .
- The sulfonamide group in the target compound may improve aqueous solubility relative to carbamates or benzimidazoles .
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide is a novel sulfonamide derivative characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyridine ring. This structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key properties include:
- Molecular Weight : 318.38 g/mol
- Molecular Formula : C15H18N2O4S
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. Additionally, the benzo[d][1,3]dioxole moiety may enhance the compound's ability to penetrate biological membranes and interact with cellular targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds featuring benzo[d][1,3]dioxole have shown significant antibacterial effects against various pathogens.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : Certain sulfonamides are known to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results indicated that compounds similar to 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .
Anticancer Activity
In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines such as HepG2 and A549. The mechanism was linked to the activation of caspase pathways and inhibition of cell proliferation markers .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 12.5 | Induction of apoptosis via caspases |
| A549 | 15.0 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
Research highlighted the anti-inflammatory properties of similar compounds through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests a potential role in treating chronic inflammatory conditions.
Q & A
Q. What are the key synthetic pathways for 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sequential coupling of the benzo[d][1,3]dioxol-5-yloxy moiety with a propane-sulfonamide backbone, followed by N-alkylation using pyridin-3-ylmethyl derivatives. Critical steps include:
- Coupling Reactions : Use of Mitsunobu conditions (e.g., DIAD/PPh₃) for ether bond formation between the dioxole and propane-sulfonamide .
- Sulfonamide Formation : Activation of the sulfonic acid precursor with CDI (1,1'-carbonyldiimidazole) before reacting with pyridin-3-ylmethylamine .
- Optimization : Temperature control (0–25°C for exothermic steps), solvent selection (DMF for polar intermediates, dichloromethane for non-polar steps), and purification via flash chromatography (hexane/EtOAc gradients) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., pyridine proton shifts at δ 8.2–8.5 ppm, dioxole O–CH₂–O protons at δ 5.9–6.1 ppm) .
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>98% required for pharmacological studies) .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₁₇N₂O₅S: 365.0909) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
